molecular formula C16H15ClN2O4 B6226371 methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate CAS No. 23122-49-8

methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate

Cat. No. B6226371
CAS RN: 23122-49-8
M. Wt: 334.8
InChI Key:
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Description

Methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate, commonly referred to as Methylcarbamate, is an organic compound with a unique chemical structure. It is a colorless, crystalline solid that is soluble in water and alcohol. Methylcarbamate is used in a variety of scientific and industrial applications, including as a pesticide, a solvent, and a reagent.

Scientific Research Applications

Methylcarbamate has been used as a pesticide, a solvent, and a reagent in scientific research. It has been used to study the effects of pesticides on plants, and as a reagent in the synthesis of other compounds. It has also been used as a solvent in the synthesis of pharmaceuticals, and in the production of polymers.

Mechanism of Action

Methylcarbamate acts as an insecticide by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, Methylcarbamate is able to disrupt the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects
Methylcarbamate has been shown to have a variety of biochemical and physiological effects on humans and other organisms. In humans, it has been shown to cause irritation of the skin, eyes, and respiratory system, as well as nausea and vomiting. In animals, it has been found to cause tremors, seizures, and death.

Advantages and Limitations for Lab Experiments

Methylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it has a wide range of applications. However, it can be highly toxic, and its use must be carefully monitored. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Methylcarbamate has a wide range of potential applications in the future. It could be used to develop new pesticides, solvents, and reagents for use in scientific research. It could also be used to synthesize new pharmaceuticals and polymers. Additionally, it could be used to study the effects of pesticides on plants, and to develop new methods of controlling pest populations. Finally, it could be used to study the biochemical and physiological effects of pesticides on humans and other organisms.

Synthesis Methods

Methylcarbamate can be synthesized from a variety of starting materials, including methylchloroformate, chloroacetamide, and chloroacetyl chloride. The most common method is the reaction of methylchloroformate with an amine, such as aniline, in the presence of a base, such as sodium hydroxide. The reaction produces a carbamate ester, which is then hydrolyzed to produce Methylcarbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate' involves the reaction of 2-chloro-5-methylphenyl isocyanate with 3-hydroxybenzoic acid to form the intermediate, 3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)benzoic acid. This intermediate is then reacted with methyl chloroformate to form the final product, methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate.", "Starting Materials": [ "2-chloro-5-methylphenyl isocyanate", "3-hydroxybenzoic acid", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-chloro-5-methylphenyl isocyanate is reacted with 3-hydroxybenzoic acid in the presence of a suitable solvent and a catalyst to form the intermediate, 3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)benzoic acid.", "Step 2: The intermediate, 3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)benzoic acid, is then reacted with methyl chloroformate in the presence of a suitable solvent and a catalyst to form the final product, methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate.", "Step 3: The final product is purified using standard purification techniques such as column chromatography or recrystallization." ] }

CAS RN

23122-49-8

Product Name

methyl (3-(((2-chloro-5-methylphenyl)carbamoyl)oxy)phenyl)carbamate

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.8

Purity

95

Origin of Product

United States

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